molecular formula C14H11BrF2O B8170636 1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene

1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene

Cat. No.: B8170636
M. Wt: 313.14 g/mol
InChI Key: PXNUMKPLPLACOO-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, and a difluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene typically involves the bromination of a benzyloxy-substituted benzene derivative followed by the introduction of the difluoromethyl group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethylation can be achieved using difluoromethylating reagents such as difluoromethyl iodide or through radical pathways involving difluorocarbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-2-bromo-3-(difluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and difluoromethyl groups provides a versatile platform for further functionalization and exploration in various research fields .

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2O/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNUMKPLPLACOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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